molecular formula C10H17IN2O B2502649 1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1855944-14-7

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No. B2502649
CAS RN: 1855944-14-7
M. Wt: 308.163
InChI Key: PYWJYVSKXRAYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole” is a chemical compound with the CAS number 1855945-55-9. It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole” would consist of a pyrazole ring substituted with a butyl group at the 1-position, an ethoxymethyl group at the 5-position, and an iodine atom at the 4-position .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole and its derivatives are prominently featured in the field of chemical synthesis. These compounds serve as precursors or intermediates in the synthesis of various pyrazole derivatives. The research by Guillou and Janin (2010) emphasizes the synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its iodinated isomers, which are vital for accessing a variety of original pyrazole series. The study showcases the selectivity of N-arylation and the application of the Suzuki-Miyaura and Negishi reactions in the synthesis of these pyrazole derivatives (Guillou & Janin, 2010).

Pharmaceutical and Biological Research

In pharmaceutical and biological research, these pyrazole derivatives are investigated for their biological activities. For instance, a study conducted by Plem et al. (2015) presents the synthesis of a series of pyrazoles, emphasizing their high selectivity and potential academic and industrial applications, particularly in crop protection. The study highlights the importance of these compounds as key intermediates in various chemical reactions (Plem, Müller, & Murguía, 2015). Additionally, the synthesis and crystal structure of compounds like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been explored, showcasing their fungicidal and plant growth regulation activities (Minga, 2005).

Material Science and Catalysis

In material science and catalysis, these compounds are crucial for developing new materials and catalysts. For example, the synthesis of new alkoxymethyl-substituted 4-amino-1H-pyrazoles and their acylation has been reported, providing insights into the modification of these compounds to alter their physical and chemical properties (Lyubyashkin, Efimov, Suboch, & Tovbis, 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its structure, it could potentially be of interest in the field of medicinal chemistry or materials science .

properties

IUPAC Name

1-butyl-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJYVSKXRAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.